REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH3:4].[CH:5]([OH:9])([CH2:7][CH3:8])[CH3:6]>>[CH:2]([O:9][CH:5]([CH2:7][CH3:8])[CH3:6])([CH2:3][CH3:4])[CH3:1]
|
Name
|
residual gas
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-butenes
|
Quantity
|
95.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed per hours
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)OC(C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 (± 0.35) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |